Boc-(S)-2-amino-6-phenylhexanoic acid is a derivative of the amino acid with a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily utilized in peptide synthesis and other organic chemistry applications due to its stability and ease of manipulation. The Boc group serves as a protective moiety for the amine functionality, facilitating various synthetic transformations without interference from the amine.
The compound is synthesized from commercially available starting materials, including amino acids and Boc anhydride or di-tert-butyl dicarbonate. These reagents are widely accessible through chemical suppliers such as TCI Chemicals, Sigma-Aldrich, and Fujifilm Wako Pure Chemical Corporation.
Boc-(S)-2-amino-6-phenylhexanoic acid belongs to the class of protected amino acids. It is specifically classified as an N-protected amino acid, which is essential in peptide synthesis to prevent undesired reactions at the amine site during coupling reactions.
The synthesis of Boc-(S)-2-amino-6-phenylhexanoic acid typically involves the following steps:
The protection of amines with Boc groups is advantageous due to its stability under basic conditions and ease of removal under acidic conditions, typically using trifluoroacetic acid. The mechanism involves the formation of a carbamate intermediate, which is stable during subsequent reactions.
Boc-(S)-2-amino-6-phenylhexanoic acid has a molecular formula of and a molecular weight of approximately 263.35 g/mol. The structure features a phenyl group attached to a hexanoic acid backbone with an amine group that is protected by a Boc moiety.
Boc-(S)-2-amino-6-phenylhexanoic acid participates in several key reactions:
The removal of the Boc group typically involves treatment with strong acids such as trifluoroacetic acid or hydrochloric acid, leading to the release of carbon dioxide and the formation of the free amine.
The mechanism by which Boc-(S)-2-amino-6-phenylhexanoic acid functions in peptide synthesis involves:
Boc-(S)-2-amino-6-phenylhexanoic acid is primarily used in:
Boc-(S)-2-amino-6-phenylhexanoic acid (CAS 150722-68-2) emerged in the late 20th century as a strategic building block for designing non-hydrolyzable peptide mimetics. Its development paralleled advances in asymmetric synthesis aimed at replacing amide bonds (–CO–NH–) with metabolically stable surrogates. The compound features a phenylhexanoic acid backbone with a tert-butoxycarbonyl (Boc) group protecting the (S)-configured α-amino functionality. This protection scheme enables selective peptide chain elongation using tert-butoxycarbonyl-based solid-phase peptide synthesis strategies, which were pioneered by Bruce Merrifield and later refined for complex mimetics [5] [6]. The molecular architecture combines a hydrophobic phenylalkyl side chain with chiral amino acid functionality, making it ideal for mimicking natural peptide residues like phenylalanine in extended conformations. Key molecular characteristics are summarized below:
Table 1: Structural and Physicochemical Profile of Boc-(S)-2-Amino-6-Phenylhexanoic Acid
Property | Value/Descriptor |
---|---|
IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-6-phenylhexanoic acid |
Molecular Formula | C₁₇H₂₅NO₄ |
Molecular Weight | 307.39 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
Chiral Center Configuration | (S) |
CAS Registry Number | 150722-68-2 |
The synthesis typically employs chiral pool starting materials like L-phenylalanine or asymmetric catalytic methods to install the (S)-stereocenter. Early routes leveraged carbohydrate-derived templates or Evans aldol methodologies to achieve high enantioselectivity, facilitating access to gram-scale quantities for drug discovery programs [4] [6].
Boc-(S)-2-amino-6-phenylhexanoic acid serves as a critical precursor for constructing hydroxyethylene isosteres, which are non-cleavable dipeptide mimics essential for HIV-1 protease inhibitors. The hydroxyethylene unit (–CH₂–CH(OH)–) replaces the scissile amide bond (–CO–NH–) in natural substrates, converting them into potent protease inhibitors. This isostere mimics the tetrahedral transition state of peptide hydrolysis but resists enzymatic cleavage, thereby halting viral maturation [2] [6] [10].
In seminal work, this compound was incorporated into peptidomimetic inhibitors such as Saquinavir (Invirase®). The synthesis involves coupling Boc-(S)-2-amino-6-phenylhexanoic acid with hydroxylamine or epoxy fragments to assemble the full hydroxyethylene core. X-ray crystallographic studies of HIV-1 protease complexes revealed that the phenylhexanoic acid side chain occupies the S1 hydrophobic pocket, while the (S)-chiral center ensures optimal hydrogen bonding between the isostere’s hydroxyl group and catalytic aspartates (Asp25/Asp25') of the protease [2] [4] [8]. The backbone length (six carbons) positions the phenyl group for optimal van der Waals contacts with protease subsites, enhancing binding affinity.
Table 2: Representative HIV-1 Protease Inhibitors Utilizing Hydroxyethylene Isosteres Derived from Boc-(S)-2-Amino-6-Phenylhexanoic Acid
Inhibitor Template | Role of Compound | Protease Inhibition (IC₅₀) |
---|---|---|
Boc-Phe-ψ[CH(OH)CH₂]-Phe-Gln-Phe-NH₂ | Core isostere assembly unit | Low nanomolar range |
Nα-His-Phe-ψ[CH₂CH(OH)]Phe-Ile-Amp | Pseudodipeptide component | 0.8 pmol/L |
Saquinavir (Ro 31-8959) | P1/P1' hydrophobic anchor | 0.12 nM (Kᵢ) |
The compound’s hexanoic acid linker provides conformational flexibility, allowing the phenyl group to adapt to divergent protease subsites across mutant strains. This adaptability is evident in inhibitors like Saquinavir, which retained efficacy against early HIV-1 variants [6] [10].
The (S)-stereochemistry at the α-carbon of Boc-(S)-2-amino-6-phenylhexanoic acid is indispensable for molecular recognition by target enzymes. Enantiomeric purity dictates:
Stereoselective syntheses of this compound exploit chiral auxiliaries or asymmetric catalysis. A carbohydrate-based route achieves >98% enantiomeric excess (ee) via regioselective aziridine ring opening, while Evans aldol methods using (–)-diethyl-D-tartrate afford the (S)-anti-aldol product with 94% de [4] [8]. This stereochemical precision is critical when incorporating the compound into protease inhibitors, as even minor (R)-contamination diminishes bioactivity. The persistence of (S)-configured analogues in clinical HIV inhibitors validates the enantioselective design principles underpinning this building block [6] [10].
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0